molecular formula C25H24N4O4S B2529157 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1049957-66-5

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No. B2529157
CAS RN: 1049957-66-5
M. Wt: 476.55
InChI Key: ARBWHKBGBNEZPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides, including compounds with electrophysiological activity, has been explored in recent studies. One such study describes the synthesis of 18 N-substituted imidazolylbenzamides, where the 1H-imidazol-1-yl moiety was found to be a viable replacement for the methylsulfonylamino group, producing class III electrophysiological activity in the N-substituted benzamide series . Another study focused on the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, where the reactivity of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid imidazolide was compared to its 2-carbonyl analog. The study found that the sulfo group could introduce significant changes and prevent acylation of sterically hindered amines . Additionally, the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide was achieved through a series of reactions including ring closure, Suzuki reaction, hydrolysis, and amidation, with the structure confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of synthesized compounds has been confirmed using various analytical techniques. For instance, 1H-NMR spectroscopy and X-ray diffraction analysis were used to confirm the structure of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides . Similarly, the structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide was confirmed by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and single crystal X-ray diffraction. The molecular structure was also calculated using density functional theory (DFT) and found to be consistent with the crystal structure determined by X-ray diffraction .

Chemical Reactions Analysis

The studies demonstrate various chemical reactions used in the synthesis of the compounds. For example, the synthesis of N-substituted imidazolylbenzamides involved the use of the 1H-imidazol-1-yl moiety as a key functional group . The formation of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides was achieved through the interaction of aminopyridines with imidazolide, with the sulfo group affecting the reactivity . The synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide involved a series of reactions, including ring closure, Suzuki coupling, hydrolysis, and amidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated using various techniques. The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide were studied using DFT, revealing insights into the physicochemical properties of the compound . The pharmacological screening of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed a direct dependence of their analgesic and anti-inflammatory activity on the spatial arrangement of the benzothiazine and pyridine fragments . The electrophysiological activity of N-substituted imidazolylbenzamides was assessed in vitro, indicating their potential as class III agents .

Scientific Research Applications

Polymeric Material Synthesis

Compounds with imidazole and pyridine functional groups have been utilized in the synthesis of polymers with high thermal stability and specific solubility characteristics. For instance, Banihashemi and Eghbali (1976) synthesized polyamides and imidazoles demonstrating high inherent viscosities and thermal stability up to more than 400°C under argon atmosphere, highlighting their potential in high-performance material applications (Banihashemi & Eghbali, 1976).

Antitumor and Antibacterial Agents

Hafez, Alsalamah, and El-Gazzar (2017) synthesized novel thiophene and thieno[3,2-d]pyrimidine derivatives with potential antitumor and antibacterial activities. These compounds, through their structural variations and interactions, demonstrated significant in vitro activity against various cancer cell lines and bacterial strains, indicating the potential for developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Inhibition of (H+, K+)-ATPase

Kohl et al. (1992) explored (pyridylmethyl)sulfinyl]benzimidazoles as potent inhibitors of the (H+,K+)-ATPase, which are relevant in the treatment of acid-related diseases. The study underscored the importance of substituents on the pyridine ring in enhancing the stability and selectivity of these inhibitors, demonstrating how structural modifications can influence biological activity (Kohl et al., 1992).

Synthesis of Heteroaromatic Compounds

Ueno and Togo (2004) reported an environmentally benign method for preparing heteroaromatic compounds, including thiazoles, imidazoles, and imidazo[1,2-a]pyridines, from ketones or alcohols. This synthesis approach, utilizing polymer-supported reagents and various nucleophiles, highlights the chemical versatility and potential applications in synthesizing complex heteroaromatic structures (Ueno & Togo, 2004).

Mechanism of Action

Target of Action

Similar compounds have been associated with antibacterial activity

Mode of Action

Similar compounds have shown promising activity against staphylococcus aureus This suggests that the compound may interact with bacterial cells, leading to their elimination

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication

Pharmacokinetics

A similar compound was noted to have a favourable pharmacokinetic profile . This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Similar compounds have shown bactericidal activity against staphylococcus aureus

properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-33-19-12-14-20(15-13-19)34(31,32)29-16-4-7-23(29)25(30)26-18-10-8-17(9-11-18)24-27-21-5-2-3-6-22(21)28-24/h2-3,5-6,8-15,23H,4,7,16H2,1H3,(H,26,30)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBWHKBGBNEZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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